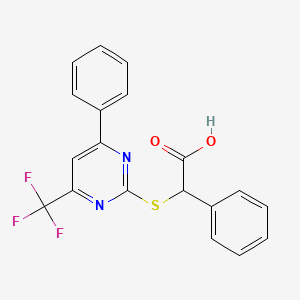![molecular formula C19H23F5N2O B12262906 4,4-Difluoro-1-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine](/img/structure/B12262906.png)
4,4-Difluoro-1-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine is a complex organic compound characterized by the presence of multiple fluorine atoms and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with fluorine atoms. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and organoboron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-1-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophilic reagents (e.g., sodium hydroxide), electrophilic reagents (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-1-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another fluorinated compound with similar structural features.
1-(4-(Trifluoromethyl)phenyl)piperazine: A compound with a piperazine ring and trifluoromethyl group.
Uniqueness
4,4-Difluoro-1-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine is unique due to its specific arrangement of fluorine atoms and the presence of both piperidine and phenyl groups. This unique structure can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H23F5N2O |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
(4,4-difluoropiperidin-1-yl)-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C19H23F5N2O/c20-18(21)7-11-26(12-8-18)17(27)15-5-9-25(10-6-15)13-14-1-3-16(4-2-14)19(22,23)24/h1-4,15H,5-13H2 |
Clave InChI |
MDARIWFPVKOZRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B12262823.png)
![4-{3-tert-butyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12262826.png)
![1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B12262833.png)
![4-bromo-1-{[1-(3-methylbutyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12262840.png)
![2-(4-Fluorophenoxy)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12262848.png)
![4-(4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12262853.png)
![4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B12262857.png)
![1-Ethyl-4-[4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B12262860.png)
![4-Methoxy-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12262864.png)
![2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12262867.png)

![1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B12262899.png)
![4-Methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12262902.png)

